molecular formula C8H9BrClF3 B1273180 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene CAS No. 231953-30-3

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene

Cat. No.: B1273180
CAS No.: 231953-30-3
M. Wt: 277.51 g/mol
InChI Key: UFWHQTLVLTZNKX-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene is a chemical compound with the molecular formula C8H9BrClF3. It is characterized by the presence of a cyclohexene ring substituted with a bromo, chloro, and trifluoroethyl group. This compound is used in various chemical research applications due to its unique structure and reactivity .

Preparation Methods

The synthesis of 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with a halogenated trifluoroethyl compound under specific conditions. One common method includes the use of bromine and chlorine sources in the presence of a catalyst to facilitate the halogenation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different products.

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene involves its interaction with molecular targets through its halogenated groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved.

Comparison with Similar Compounds

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene can be compared with other halogenated cyclohexene derivatives, such as:

  • 1-(2-Bromo-1-fluoroethyl)cyclohex-1-ene
  • 1-(2-Chloro-1-fluoroethyl)cyclohex-1-ene
  • 1-(2-Bromo-1-chloroethyl)cyclohex-1-ene

These compounds share similar structures but differ in the specific halogen substituents, which can influence their reactivity and applications. The presence of trifluoromethyl groups in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClF3/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWHQTLVLTZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371225
Record name 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231953-30-3
Record name 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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